3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to a propylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate typically involves the formation of the dioxolane ring followed by the attachment of the phenyl and propylcarbamate groups. One common method for preparing dioxolanes is the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing toluene and the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring may lead to the formation of lactones or related cleavage products .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions at carbonyl sites . The propylcarbamate moiety may interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Phenyl propylcarbamate: Lacks the dioxolane ring but shares the phenyl and propylcarbamate groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is unique due to the combination of the dioxolane ring with the phenyl and propylcarbamate groups. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61405-72-9 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-2-6-14-13(15)18-11-5-3-4-10(9-11)12-16-7-8-17-12/h3-5,9,12H,2,6-8H2,1H3,(H,14,15) |
InChI Key |
VKUFPAQWLPJHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.